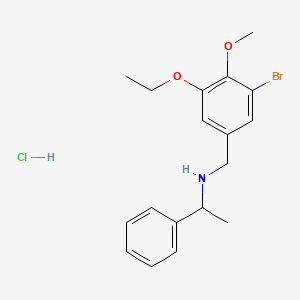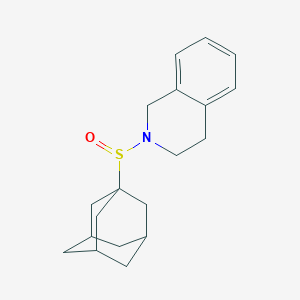![molecular formula C13H21ClN2O B4226793 2-{[4-(1-pyrrolidinyl)benzyl]amino}ethanol hydrochloride](/img/structure/B4226793.png)
2-{[4-(1-pyrrolidinyl)benzyl]amino}ethanol hydrochloride
説明
2-{[4-(1-pyrrolidinyl)benzyl]amino}ethanol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as PBE hydrochloride and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of PBE hydrochloride involves the modulation of neurotransmitter activity by binding to specific receptors in the brain. It has been shown to act as a partial agonist at dopamine D2 receptors, which are involved in reward and motivation pathways. PBE hydrochloride also modulates the activity of serotonin and norepinephrine, which are involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
PBE hydrochloride has been shown to have various biochemical and physiological effects on the brain and body. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in attention and working memory. PBE hydrochloride has also been shown to increase serotonin and norepinephrine levels in the brain, which are involved in mood regulation and anxiety. Additionally, PBE hydrochloride has been shown to enhance cognitive function and memory consolidation.
実験室実験の利点と制限
PBE hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and few side effects. However, PBE hydrochloride has some limitations for lab experiments. It has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of PBE hydrochloride may vary depending on the dose and duration of treatment.
将来の方向性
There are several future directions for the study of PBE hydrochloride. One area of research is the development of PBE hydrochloride derivatives with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of PBE hydrochloride as a potential treatment for drug addiction and other psychiatric disorders. Additionally, the effects of PBE hydrochloride on other neurotransmitter systems and physiological processes should be further investigated to fully understand its therapeutic potential.
Conclusion:
In conclusion, PBE hydrochloride is a promising compound that has potential therapeutic applications in various fields. Its synthesis method is well-established, and its mechanism of action has been extensively studied. PBE hydrochloride has several advantages for lab experiments, but also has some limitations. Future research should focus on developing PBE hydrochloride derivatives with improved pharmacokinetic properties and investigating its potential therapeutic applications in drug addiction and other psychiatric disorders.
科学的研究の応用
PBE hydrochloride has been studied for its potential therapeutic applications in various fields including neuroscience, pharmacology, and drug discovery. It has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in various physiological processes such as mood regulation, attention, and cognition. PBE hydrochloride has also been studied for its potential use in the treatment of addiction, depression, and anxiety disorders.
特性
IUPAC Name |
2-[(4-pyrrolidin-1-ylphenyl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c16-10-7-14-11-12-3-5-13(6-4-12)15-8-1-2-9-15;/h3-6,14,16H,1-2,7-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEIXBUVSMXMLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(cyclohexylamino)carbonyl]phenyl}-4-nitrobenzamide](/img/structure/B4226726.png)
![ethyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4226733.png)
![N-(2-methoxy-5-methylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4226736.png)


![1-(3-chloro-4-methylbenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4226774.png)
![3,4,5-triethoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B4226780.png)


![5-acetyl-4-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4226796.png)
![1-acetyl-4-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4226809.png)

![6-[({3-[(4-chlorobenzoyl)amino]-4-methylphenyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4226824.png)